

Application Notes and Protocols: Ring-Opening Reactions of Methyl 1-methylcyclopropyl ketone

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Compound of Interest

Compound Name: Methyl 1-methylcyclopropyl ketone

Cat. No.: B072154

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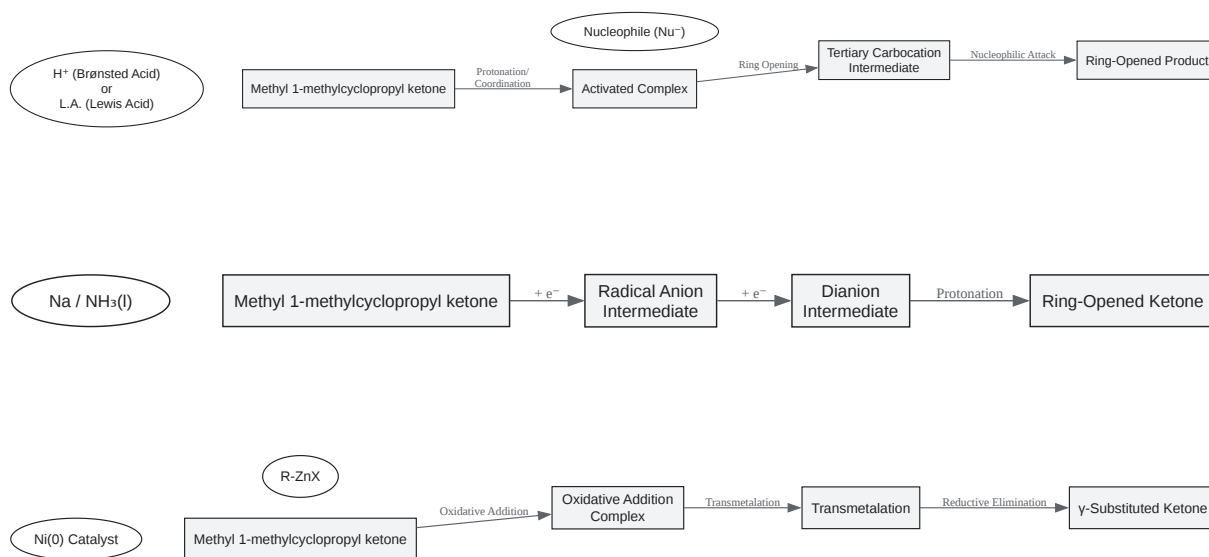
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary methodologies for the ring-opening of **Methyl 1-methylcyclopropyl ketone**. The high ring strain of the cyclopropyl group makes this compound a versatile synthetic intermediate, capable of undergoing various transformations to yield valuable linear carbon chains. This document covers acid-catalyzed, reductive, and transition-metal-catalyzed ring-opening strategies, with a focus on reaction mechanisms, experimental protocols, and expected outcomes.

Acid-Catalyzed Ring-Opening

Acid-catalyzed ring-opening reactions of cyclopropyl ketones, including **Methyl 1-methylcyclopropyl ketone**, proceed through the protonation or coordination of the carbonyl oxygen by a Brønsted or Lewis acid. This activation facilitates the cleavage of the cyclopropane ring to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation. In the case of **Methyl 1-methylcyclopropyl ketone**, cleavage is expected to occur to form a tertiary carbocation.

General Reaction Pathway



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